(2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-17(8-7-16-2-1-11-22-16)18-14-3-5-15(6-4-14)19-9-12-21-13-10-19/h1-8,11H,9-10,12-13H2,(H,18,20)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBWBQMDMUJNLR-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the acrylamide moiety: This can be achieved by reacting acryloyl chloride with an amine derivative.
Introduction of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Attachment of the morpholine ring: The morpholine ring can be attached via nucleophilic substitution or through a Mannich reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide. A significant investigation evaluated the antiproliferative effects of similar chalcone derivatives on various cancer cell lines, including C6 glioma and HeLa cervical cancer cells. The results indicated that several derivatives exhibited potent antiproliferative activity, surpassing that of cisplatin, a commonly used chemotherapy drug .
Data Table: Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide | C6 Glioma | < 1.5 | |
| Similar Derivative A | HeLa | < 1.0 | |
| Similar Derivative B | C6 Glioma | < 0.5 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that derivatives similar to (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide possess significant antimicrobial properties against various pathogens.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm formation |
| Staphylococcus epidermidis | 0.22 - 0.25 | Synergistic effects noted |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is crucial for optimizing its pharmacological properties. Modifications in substituents on the furan and phenyl rings can significantly influence its biological activity.
Key Findings
Research has shown that electron-donating groups enhance cytotoxicity against cancer cells, while specific substitutions improve antimicrobial efficacy .
Case Studies
Case Study 1: Anticancer Evaluation
A study investigated a series of morpholine-containing chalcones for their effect on HT29 colon cancer cells. The results demonstrated that compounds with specific structural features exhibited significant growth inhibition, reinforcing the potential of (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide as a lead compound for further development.
Case Study 2: Antimicrobial Assessment
In vitro studies assessed the ability of related compounds to inhibit biofilm formation in bacterial cultures. The findings indicated that certain structural modifications led to enhanced antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and morpholine rings could play a role in binding to these targets, while the acrylamide moiety might be involved in covalent interactions.
Comparison with Similar Compounds
Substituent Variations on the Acrylamide Backbone
The acrylamide backbone is a common feature among analogs, with variations in substituents impacting electronic and steric properties:
Key Observations :
Aromatic and Heterocyclic Modifications
Variations in the aryl and heterocyclic groups significantly influence bioactivity and physicochemical behavior:
Key Observations :
Morpholinyl and Piperazinyl Derivatives
The morpholinyl group is a recurring motif in analogs, often included to enhance solubility and bioavailability:
Key Observations :
- Morpholinylmethyl groups (e.g., ) may improve blood-brain barrier penetration due to increased lipophilicity.
Research Findings and Implications
- Structural-Activity Relationships (SAR): The presence of electron-deficient aromatic rings (e.g., trifluoromethylphenyl) correlates with antimicrobial activity in analogs like 1j and 2p .
- Physicochemical Trends: Higher molecular weight and polarity in cyano-substituted analogs (e.g., 30a) may enhance target binding but reduce solubility compared to the target compound .
- Synthetic Accessibility : Analogs with morpholinyl groups are synthesized efficiently (~70% yield), indicating feasibility for scaling the target compound’s production .
Biological Activity
(2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The molecular formula of (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is , with a molecular weight of 356.38 g/mol. The compound features a furan moiety, which is known for its reactivity and biological significance, particularly in the development of pharmaceuticals.
Anticancer Activity
Studies have demonstrated that derivatives of furan compounds exhibit anticancer properties . For instance, furan-based compounds have shown efficacy against various cancer cell lines, including breast and colon cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A specific study highlighted that furan derivatives can modulate signaling pathways associated with cancer cell survival and growth .
Antimicrobial Properties
Furan derivatives, including (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide, have been reported to possess antimicrobial activity . Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of furan derivatives are also noteworthy. They have been shown to reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines and mediators. This suggests their utility in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a recent study, (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide was tested against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics. The study concluded that this compound could be a lead candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of various furan derivatives, including our compound of interest. It was found that at a concentration of 50 µg/mL, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
Data Tables
Here are summarized findings from recent studies on the biological activities of (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide:
| Activity | Cell Line/Organism | Concentration Tested | Effect Observed |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 10 µM | Significant reduction in viability |
| Antimicrobial | S. aureus | 50 µg/mL | Inhibition of growth |
| Anti-inflammatory | Inflammatory Model | Varies | Reduction in cytokine levels |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2E)-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide?
- Methodology : Utilize a multi-step synthesis approach starting with condensation reactions. For example:
React 4-(morpholin-4-yl)aniline with furan-2-carbaldehyde under acid catalysis to form the enamine intermediate.
Perform acylation using acryloyl chloride in the presence of a base (e.g., triethylamine) to yield the target compound.
- Key Considerations : Optimize solvent polarity (e.g., dichloromethane or THF) and reaction temperature (typically 0–25°C) to minimize side reactions. Monitor progress via TLC or HPLC .
Q. How is the structural characterization of this compound performed?
- Spectroscopic Techniques :
- 1H/13C NMR : Identify key signals, such as the α,β-unsaturated carbonyl group (δ ~165–170 ppm in 13C NMR) and furan protons (δ ~6.3–7.4 ppm in 1H NMR). Compare with literature data for morpholine-containing analogs .
- HR-MS : Confirm molecular ion peaks (e.g., m/z 354.12 [M+H]+) and isotopic patterns. Use EI-MS for fragmentation analysis .
Advanced Research Questions
Q. What computational strategies are suitable for studying its molecular interactions?
- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes or receptors). Parameters:
- Grid box size: 25 × 25 × 25 Å centered on the active site.
- Exhaustiveness: 8–16 to balance accuracy and computational cost .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Variables to Test :
- Catalysts : Compare Brønsted acids (e.g., HCl) vs. Lewis acids (e.g., ZnCl₂).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance intermediate stability.
Q. How to resolve discrepancies in spectroscopic data during characterization?
- Contradiction Analysis :
- If NMR signals deviate from expected patterns (e.g., split peaks), check for tautomerism or rotameric equilibria. Use variable-temperature NMR to confirm dynamic effects.
- For inconsistent HR-MS data, recalibrate the instrument and validate with a standard (e.g., sodium formate cluster ions). Cross-reference with computational predictions (DFT-calculated spectra) .
Data-Driven and Methodological Challenges
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- SAR Workflow :
Synthesize derivatives with modified substituents (e.g., replacing morpholine with piperazine or varying furan positions).
Test biological activity (e.g., IC₅₀ in enzyme assays) and correlate with electronic (Hammett constants) or steric parameters (Taft indices).
Perform QSAR modeling using partial least squares (PLS) regression to identify critical descriptors (e.g., logP, polar surface area) .
- Case Study : Analogs with 4-(4-methylpiperazin-1-yl)phenyl groups showed enhanced bioactivity compared to morpholine derivatives, likely due to improved solubility and hydrogen-bonding capacity .
Experimental Design Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
